molecular formula C28H37BrN4O3 B10770247 [4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone

[4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone

カタログ番号: B10770247
分子量: 557.5 g/mol
InChIキー: ZGDKVKUWTCGYOA-BXVZCJGGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound [4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone (hereafter referred to as Compound II) is a complex heterocyclic molecule featuring:

  • Dual piperidine moieties: One substituted with a 4-bromophenyl group and an ethoxycarbonimidoyl functional group, and another methyl-substituted piperidine.
  • Pyridinium oxide core: A 2,4-dimethyl-1-oxidopyridin-1-ium group linked via a methanone bridge.
  • Stereochemical specificity: The (E)-configuration of the imine group is critical for its molecular interactions .

Compound II is synthesized via intermediates such as (4-bromophenyl)(4-piperidyl)methanone-(Z)-O-ethyloxime hydrochloride (Formula I), as reported by Schering Corporation .

特性

分子式

C28H37BrN4O3

分子量

557.5 g/mol

IUPAC名

[4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone

InChI

InChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26-

InChIキー

ZGDKVKUWTCGYOA-BXVZCJGGSA-N

異性体SMILES

CCO/N=C(\C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)/C4=CC=C(C=C4)Br

正規SMILES

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br

製品の起源

United States

生物活性

The compound [4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone , hereafter referred to as Compound A , is a complex organic molecule with potential biological activities. This article aims to summarize its biological activity based on available research findings, including antimicrobial and anticancer properties, along with relevant data tables and case studies.

Chemical Structure

Compound A can be structurally represented as follows:

C26H31Br3N4O2\text{C}_{26}\text{H}_{31}\text{Br}_3\text{N}_4\text{O}_2

This compound features multiple functional groups, including piperidine and pyridine moieties, which are known for their biological significance.

Molecular Properties

PropertyValue
Molecular Weight564.34 g/mol
SolubilitySoluble in DMSO
Melting PointNot established

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to Compound A, particularly those containing bromophenyl and piperidine groups. For example, research on derivatives of N-(4-(4-bromophenyl)thiazol-2-yl) indicated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Key Findings:

  • Compounds derived from bromophenyl structures exhibited enhanced antibacterial activity compared to their non-brominated counterparts.
  • The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of Compound A has been inferred from studies on related compounds. For instance, derivatives containing piperidine rings have shown efficacy against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The following points summarize the findings related to anticancer activity:

Case Studies:

  • Study on Piperidine Derivatives : A study evaluated the cytotoxic effects of piperidine derivatives against MCF7 cells using the Sulforhodamine B assay. Results indicated that certain derivatives led to significant reductions in cell viability, suggesting potential for further development .
  • Molecular Docking Studies : Computational studies revealed that compounds similar to Compound A could effectively bind to key cancer-related receptors, potentially inhibiting tumor growth through various pathways .

The biological activities observed in compounds similar to Compound A are often attributed to:

  • Inhibition of Enzyme Activity : Many compounds interfere with enzymes critical for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.

Antimicrobial Activity Data

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
N-(4-(4-bromophenyl)thiazol-2-yl)S. aureus18
Control (No Treatment)-0

Anticancer Activity Data

CompoundCell LineIC50 (µM)
Compound AMCF710
Piperidine Derivative XA5495
Control (DMSO)->100

類似化合物との比較

Structural Analogues and Key Features

The following compounds share structural or functional similarities with Compound II , based on evidence:

Compound Name / ID Key Features Differences from Compound II Biological/Industrial Relevance Source
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime Piperidine core, oxime group, halogenated aryl Fluorine substituents instead of bromine; lacks pyridinium oxide Forms charge-transfer complexes with picric acid; studied for crystallography
4-[4-(Methoxyiminomethyl)-2-nitrophenyl]-1-piperazinyl]-(4-methylphenyl)methanone Piperazine ring, nitro group, methoxyimine Piperazine instead of piperidine; nitro group introduces polarity Intermediate in synthetic chemistry; structural analog for receptor studies
1-(4-([(4-Methoxybenzoyl)oxy]imino)-2,2,6,6-tetramethylpiperidino)-1-ethanone Tetramethylpiperidine, methoxybenzoyloxyimine Bulky tetramethyl substitution; lacks bromophenyl group Used in polymer chemistry; photoinitiator studies
Ocaperidone Benzisoxazole-piperidine hybrid, fluoro substituent Benzisoxazole instead of pyridinium oxide; fluorine instead of bromine Antipsychotic drug candidate; crystallographic data available
4-(4-Bromophenyl)-2,6-di(pyridin-2-yl)pyrimidine Bromophenyl group, pyrimidine core Pyrimidine instead of piperidine/pyridinium oxide Fluorescent material; metal-organic framework synthesis

Functional Group Contributions

  • Pyridinium oxide : Introduces permanent positive charge, improving solubility and mimicking nicotinamide cofactors, unlike neutral pyridine derivatives .
  • Ethoxycarbonimidoyl group: Provides a reactive site for further functionalization, similar to methoxyimine groups in 4-[4-(methoxyiminomethyl)-2-nitrophenyl]-1-piperazinyl]-(4-methylphenyl)methanone .

Limitations in Current Knowledge

  • Biological activity data: No direct evidence for Compound II’s pharmacological properties exists in the provided sources.
  • Isomeric complexity: As highlighted in studies on mass spectrometry (e.g., pinolenic acid vs.

Q & A

Basic Synthesis: What are the optimal synthetic routes and conditions for preparing this compound?

The compound can be synthesized via a multi-step process involving piperidine ring functionalization and imidoyl group coupling . Key steps include:

  • Intermediate preparation : Synthesize (4-bromophenyl)(4-methylpiperidin-1-yl)methanone using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Stereochemical control : The (Z)-O-ethyloxime configuration is critical; use HCl in ethanol to stabilize the intermediate and ensure high stereochemical purity .
  • Solvent systems : Optimize yields using n-hexane/EtOAC (5:5) or CHCl₃/MeOH for purification, achieving yields of 75–84% .

Advanced Synthesis: How can stereochemical purity and reaction efficiency be improved?

  • Computational-guided synthesis : Employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and optimize transition states, reducing trial-and-error experimentation .
  • Catalytic systems : Explore palladium or copper catalysts for coupling reactions to enhance regioselectivity and minimize byproducts .
  • Troubleshooting low yields : Monitor reaction progress via HPLC (retention time ~11–13 min) and adjust stoichiometry of reagents like 2,4-dimethylpyridine derivatives .

Basic Characterization: What analytical methods validate structural integrity and purity?

  • NMR spectroscopy : Confirm piperidine and pyridinium ring environments via ¹H-NMR (e.g., δ 1.2–3.5 ppm for piperidine protons) and ¹³C-NMR (carbonyl peaks at ~170 ppm) .
  • HPLC analysis : Use a C18 column with UV detection (254 nm) to verify purity (>95% peak area) and retention time consistency .
  • Elemental analysis : Compare calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation indicates impurities) .

Advanced Characterization: How are discrepancies in elemental analysis resolved?

  • Alternative methods : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.
  • Impurity profiling : Combine LC-MS and 2D-NMR to identify byproducts (e.g., incomplete ethoxycarbonimidoyl coupling) .
  • Thermogravimetric analysis (TGA) : Assess hygroscopicity or solvent retention, which may skew elemental data .

Biological Interactions: What techniques elucidate binding mechanisms with biological targets?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) to receptors like serotonin or dopamine transporters .
  • Isothermal titration calorimetry (ITC) : Quantify binding enthalpy and entropy for thermodynamic profiling .
  • Molecular docking : Use Schrödinger Suite or AutoDock to predict interactions with active sites (e.g., pyridinium group’s role in charge-charge interactions) .

Structural Analogs: How do modifications impact biological activity?

Analog Structural Change Activity Shift
Compound A ()Pyrimidine → pyridine substitutionReduced antimicrobial activity
Compound B ()Sulfonamide → hydrazide replacementEnhanced anticancer efficacy
Target CompoundBromophenyl + ethoxycarbonimidoylUnique CNS modulation potential

Stability and Storage: What conditions prevent decomposition?

  • Storage : Keep at –20°C in airtight, light-resistant containers to prevent oxidation of the pyridinium moiety .
  • Decomposition pathways : Hydrolysis of the ethoxycarbonimidoyl group in aqueous buffers (pH > 7.0); confirm stability via accelerated stability studies (40°C/75% RH) .

Computational Design: How can reaction pathways be predicted?

  • Reaction path search : Use GRRM or AFIR algorithms to explore intermediates and transition states .
  • Machine learning : Train models on reaction databases to predict optimal solvents (e.g., EtOAc for polar intermediates) .

Data Contradictions: How are conflicting NMR or elemental results addressed?

  • Multi-technique validation : Cross-check NMR assignments with COSY/HSQC and IR spectroscopy (e.g., carbonyl stretches at ~1650 cm⁻¹) .
  • Batch reproducibility : Compare yields and purity across ≥3 independent syntheses to identify protocol inconsistencies .

Pharmacological Optimization: What structural modifications enhance target selectivity?

  • Piperidine ring substitution : Introduce 4-methyl or 4-cyclopropyl groups to improve blood-brain barrier penetration .
  • Pyridinium oxidation : Modify the 1-oxide group to tune solubility and reduce off-target effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。